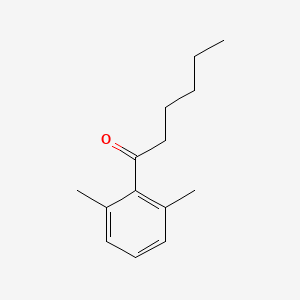

1-(2,6-Dimethylphenyl)hexan-1-one

Description

1-(2,6-Dimethylphenyl)hexan-1-one is an aromatic ketone characterized by a hexanone backbone substituted at the 1-position with a 2,6-dimethylphenyl group. This structure confers unique physicochemical properties, including increased lipophilicity due to the methyl substituents on the aromatic ring, which may enhance solubility in nonpolar solvents and influence reactivity in organic synthesis. The 2,6-dimethyl substitution pattern on the phenyl ring likely reduces steric hindrance compared to bulkier substituents while modulating electronic effects on the carbonyl group .

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)hexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-4-5-6-10-13(15)14-11(2)8-7-9-12(14)3/h7-9H,4-6,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPBMJIHTIWPCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=C(C=CC=C1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Findings:

Functional Group Reactivity :

- The ketone group in 1-(2,6-Dimethylphenyl)hexan-1-one enables nucleophilic addition reactions, contrasting with the amine-based reactivity of 1-(2,5-Dimethylphenyl)piperazine (e.g., protonation or alkylation) .

- Alachlor’s amide group is critical for its herbicidal activity, whereas the ketone in the target compound may limit bioactivity but enhance utility in carbonyl chemistry .

Cyclohexylidene substituents in 2,6-di(cyclohexylidene)cyclohexan-1-one introduce significant steric bulk, limiting its reactivity in condensation reactions compared to the linear hexanone chain of the target compound .

The linear hexanone chain likely confers higher volatility compared to cyclic ketones like 2,6-di(cyclohexylidene)cyclohexan-1-one, which has a higher molecular weight and rigidity .

Research Implications and Gaps

Further research should prioritize:

- Experimental determination of melting/boiling points and solubility.

- Evaluation of catalytic applications (e.g., asymmetric synthesis) leveraging its methyl-substituted aromatic ring.

- Toxicity profiling to assess environmental and biological impacts relative to halogenated analogs like alachlor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.